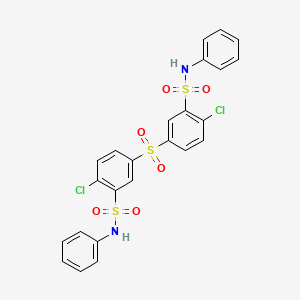
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide, also known as MPD, is a chemical compound that has been studied for its potential application in scientific research. MPD is a member of the diphenylacetyl class of compounds, which are known to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of ion channels, neurotransmitter release, and intracellular signaling pathways. N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has been shown to increase the activity of the sigma-1 receptor, which may lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential as a treatment for depression and other mood disorders. N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has also been shown to have analgesic effects, which may be related to its modulation of the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of this receptor, which may be important for understanding its role in physiological processes. However, one limitation of using N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide is its potential for off-target effects, as it may interact with other receptors or ion channels in addition to the sigma-1 receptor.
Direcciones Futuras
There are several future directions for research on N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide. One area of interest is its potential as a treatment for depression and other mood disorders. Further studies are needed to determine the efficacy and safety of N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide in these conditions. Another area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide may have potential as a therapeutic agent in these conditions, and further studies are needed to determine its effects.
In conclusion, N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide is a chemical compound that has been studied for its potential application in scientific research. Its high affinity for the sigma-1 receptor and its effects on neurotransmitter release make it a promising candidate for further study. However, further research is needed to determine its safety and efficacy in various conditions, and to fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide involves the reaction of 1-methyl-4-piperidinone with 2,2-diphenylacetic acid in the presence of a catalyst. The resulting compound is then purified through recrystallization. The synthesis of N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and learning. N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has also been shown to have an effect on the release of neurotransmitters, including dopamine and serotonin.
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-22-14-12-18(13-15-22)21-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHOCKQLKGBPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)

![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)

![3-allyl-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987246.png)

![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)